Cyclosidimine

Description

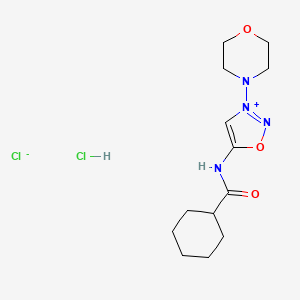

Cyclosidimine (INN/BAN: Ciclosidomine), chemically designated as N-(Cyclohexylcarbonyl)-3-morpholinosydnon imine, is a sydnonimine derivative characterized by a unique heterocyclic framework. Its structure comprises a sydnon imine core linked to a morpholine ring and a cyclohexanecarboximidate group (Figure 1) . This compound belongs to the class of nitric oxide (NO)-releasing agents, which are of pharmacological interest due to their vasodilatory and cardioprotective properties.

Properties

CAS No. |

54806-63-2 |

|---|---|

Molecular Formula |

C13H22Cl2N4O3 |

Molecular Weight |

353.2 g/mol |

IUPAC Name |

N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboxamide;chloride;hydrochloride |

InChI |

InChI=1S/C13H20N4O3.2ClH/c18-13(11-4-2-1-3-5-11)14-12-10-17(15-20-12)16-6-8-19-9-7-16;;/h10-11H,1-9H2;2*1H |

InChI Key |

KWILRBFYPCZOID-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=O)NC2=C[N+](=NO2)N3CCOCC3.Cl.[Cl-] |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C[N+](=NO2)N3CCOCC3.Cl.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cyclosidimine N-cyclohexanecarbonyl-3-(4-morpholino)sydnone imine.HCl PR-G 138CL PRG 138 PRG-138 PRG-138-C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Cyclosidimine shares structural homology with sydnonimine derivatives, particularly Molsidomine and Linsidomine, which are well-studied NO donors. Below is a comparative analysis based on structural features, synthesis pathways, and inferred pharmacological profiles.

Table 1: Structural Comparison of this compound and Key Analogs

Key Observations:

Functional Group Impact: this compound’s cyclohexanecarboximidate group distinguishes it from Molsidomine’s ethoxycarbonyl substituent. This modification may influence metabolic stability and tissue selectivity, as bulky cyclohexane moieties often enhance lipophilicity and prolong half-life . The morpholine ring in this compound is retained in Molsidomine but absent in Linsidomine, suggesting divergent NO-release kinetics.

Synthesis and Characterization: this compound’s synthesis involves coupling sydnonimine precursors with cyclohexanecarbonyl chloride, a method analogous to Molsidomine’s synthesis but with distinct acylating agents . Characterization of sydnonimines typically requires elemental analysis, NMR, and IR spectroscopy to confirm purity and structural integrity, as emphasized in reporting guidelines .

Pharmacological Implications: Molsidomine is a prodrug metabolized to Linsidomine, which releases NO. Limited comparative pharmacokinetic data exist for this compound, underscoring the need for studies adhering to ACS or RSC guidelines for experimental rigor and reproducibility .

Data Gaps and Reporting Standards

Current literature lacks direct comparative studies on this compound’s bioactivity, toxicity, or clinical efficacy. Journals such as the Beilstein Journal of Organic Chemistry mandate comprehensive characterization data (e.g., X-ray crystallography, spectroscopy) for new compounds, which could enhance comparative analyses .

Recommendations for Research

- Structural-Activity Relationship (SAR) Studies: Systematic modification of this compound’s cyclohexane and morpholine groups could elucidate their roles in NO-release efficiency.

- Adherence to International Guidelines : Incorporating supporting information files (e.g., spectral data, synthetic protocols) as per Chemical Journal standards would facilitate cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.